Saquayamycin - 99260-65-8

Saquayamycin

Catalog Number: EVT-281812
CAS Number: 99260-65-8
Molecular Formula: C43H48O16
Molecular Weight: 820.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Saquayamycin is an "aquayamycin-type" antibiotic isolated from Streptomyces nodosus.
Source and Classification

Saquayamycin is derived from the genus Streptomyces, specifically from strains that exhibit notable biosynthetic capabilities. It belongs to the angucycline class of compounds, which are characterized by their complex polycyclic structures and diverse biological activities. The classification of saquayamycin can be summarized as follows:

  • Chemical Class: Angucyclines
  • Source: Streptomyces spp.
  • Biological Activity: Antitumor and antimicrobial
Synthesis Analysis

The synthesis of saquayamycin involves complex biosynthetic pathways typical of angucyclines. The gene cluster responsible for its production has been identified in various Streptomyces strains, indicating a well-defined biosynthetic mechanism.

Key Synthesis Methods

  1. Biosynthetic Gene Clustering: The identification of the saquayamycin gene cluster allows for targeted manipulation in genetic engineering to enhance production yields.
  2. Spectroscopic Techniques: Structural elucidation is achieved through techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, confirming the compound's structure .
  3. Total Synthesis Approaches: Recent studies have explored synthetic routes to produce saquayamycin analogs, utilizing methods like glycosylation to create specific structural features critical for biological activity .
Molecular Structure Analysis

Saquayamycin exhibits a complex molecular structure typical of angucyclines, characterized by a fused polycyclic ring system.

Structural Features

  • Molecular Formula: C₁₈H₁₉O₅
  • Molecular Weight: 325.34 g/mol
  • Key Functional Groups: Hydroxyl groups, ketone functionalities, and an aglycone structure that contributes to its bioactivity.

The structural analysis reveals that saquayamycin's configuration plays a crucial role in its interaction with biological targets, influencing its efficacy as an antibiotic and antitumor agent.

Chemical Reactions Analysis

Saquayamycin participates in several chemical reactions that underscore its biological activity.

Notable Reactions

  1. Antimicrobial Activity: Saquayamycin exhibits bactericidal effects against Gram-positive bacteria by disrupting cell wall synthesis.
  2. Cytotoxicity Mechanisms: In cancer cells, saquayamycin induces apoptosis through the modulation of key signaling pathways, particularly the PI3K/AKT pathway .
  3. Binding Interactions: Molecular docking studies suggest that saquayamycin binds effectively to target proteins, facilitating its therapeutic effects .
Mechanism of Action

The mechanism of action of saquayamycin primarily involves interference with cellular signaling pathways that regulate cell proliferation and survival.

Detailed Mechanism

  • Inhibition of PI3K/AKT Pathway: Saquayamycin binds to the p110α subunit of PI3K, leading to decreased phosphorylation of AKT and subsequent downregulation of downstream effectors such as NF-κB and Twist proteins .
  • Induction of Apoptosis: By modulating these pathways, saquayamycin promotes apoptosis in cancer cells while reducing migration and invasion capabilities.
  • Impact on Epithelial-Mesenchymal Transition (EMT): The compound alters protein expression profiles associated with EMT, enhancing epithelial markers like E-cadherin while suppressing mesenchymal markers .
Physical and Chemical Properties Analysis

Saquayamycin possesses distinct physical and chemical properties that contribute to its functionality.

Key Properties

  • Solubility: Saquayamycin is soluble in organic solvents but shows limited solubility in water, affecting its bioavailability.
  • Stability: The compound is stable under acidic conditions but may degrade under prolonged exposure to light or heat.
  • Melting Point: Specific melting point data is not widely reported but is crucial for characterization during synthesis.

These properties are essential for understanding how saquayamycin can be effectively utilized in therapeutic applications.

Applications

Saquayamycin has significant potential in various scientific applications:

  1. Cancer Treatment: Its ability to inhibit tumor growth makes it a candidate for developing new anticancer therapies.
  2. Antimicrobial Agents: Saquayamycin's effectiveness against bacterial infections positions it as a potential treatment option for resistant strains.
  3. Biotechnological Research: The study of saquayamycin's biosynthesis can lead to advancements in genetic engineering techniques aimed at improving antibiotic production.
Biosynthetic Pathways and Genetic Engineering of Saquayamycin-Producing Actinomycetes

Role of Type II Polyketide Synthase in Angucycline Framework Assembly

The angucycline core of saquayamycins originates from a decaketide backbone synthesized through the iterative action of a type II polyketide synthase (PKS) minimal cassette. This enzymatic complex consists of three core proteins: the ketosynthase α-chain (KSα), chain length factor (CLF, KSβ), and acyl carrier protein (ACP), which collectively control poly-β-ketone chain elongation and length specification. For saquayamycin biosynthesis, the system employs one acetyl-CoA starter unit and nine malonyl-CoA extender units to generate a linear C20 intermediate [2] [7]. Folding and cyclization of this highly reactive poly-β-ketone follow two potential routes: Route I involves angular folding into the characteristic benz[a]anthracene system directly, while Route II proceeds through an anthracyclinone intermediate that undergoes oxidative cleavage and rearrangement. Studies with jadomycin PKS components (JadABCED) revealed context-dependent behavior of cyclases (CYCs), suggesting that angucycline ring formation requires specific post-PKS tailoring enzymes beyond the minimal PKS [2]. The ketoreductase JadE exhibits chain-length specificity, reducing decaketides but not octaketides, highlighting the precise enzymatic control over polyketide maturation. Subsequent aromatization and dehydration steps yield the angular tetracyclic aglycone, aquayamycin, which serves as the scaffold for glycosylation in saquayamycins [7] [10]. The PKS complex demonstrates remarkable evolutionary optimization, as heterologous expression of the lan cluster from Streptomyces cyanogenus in a urdamycin-producing strain successfully generated landomycinone, confirming functional conservation across angucycline pathways.

Table 2: Core Type II PKS Enzymes in Angucycline Biosynthesis

Enzyme ComponentGene SymbolFunctionSpecificity in Saquayamycin Pathway
Ketosynthase αksαDecarboxylative condensationDetermines starter unit selection
Chain Length FactorksβChain length controlSpecifies C20 decaketide formation
Acyl Carrier ProteinacpPhosphopantetheinyl-attached thiol for chain elongationCarries growing polyketide chain
KetoreductasejadE (e.g.)β-Keto reductionDecaketide-specific reduction
First-ring CyclasejadD/dpsFInitial ring cyclizationPromotes angular folding pattern

Glycosyltransferase-Mediated Sugar Attachment Mechanisms

The bioactivity and solubility of saquayamycins heavily depend on their glycosylation patterns, orchestrated by glycosyltransferases (GTs) that sequentially attach deoxy- and aminosugars to the aquayamycin aglycone. The saquayamycin Z pathway exemplifies this complexity: five GTs assemble tetra- and pentasaccharide chains featuring unusual L-oliose moieties [1] [4]. These enzymes exhibit remarkable substrate flexibility – evidenced by the attachment of rednose at different positions in saquayamycins H and I produced by Streptomyces sp. KY40-1, suggesting either GT promiscuity or multiple specialized GTs [4]. Functional characterization through gene inactivation experiments revealed GT-mediated stepwise assembly: initial C-glycosylation at C-9 with D-olivose establishes the first sugar unit, followed by O-glycosylations at C-3 and C-4′ positions to build extended oligosaccharide chains. The identification of a C-glycosyltransferase (C-GT) in the sqn cluster of Streptomyces sp. KY40-1 provides genetic basis for the stable carbon-carbon linkage at C-9, a hallmark of saquayamycins and urdamycins [5]. Additional GT classes within the cluster target tertiary alcohol acceptors and demonstrate donor-substrate flexibility, enabling the incorporation of diverse sugars including rhodinose, aculose, cinerulose, and the rare rednose aminosugar. Bioinformatics tools like Funannotate facilitate GT annotation by identifying conserved domains and predicting nucleotide diphosphate (NDP)-sugar specificities through comparative genomics [3]. This enzymatic versatility makes GTs prime targets for combinatorial biosynthesis to generate saquayamycin analogs with customized sugar attachments.

Gene Cluster Identification and Functional Annotation (e.g., sqn Cluster)

The genetic blueprint for saquayamycin biosynthesis resides in compact biosynthetic gene clusters (BGCs) spanning 30–40 kb, housing 30–35 open reading frames essential for aglycone formation, tailoring, glycosylation, and regulation. The saq cluster from Micromonospora sp. Tü6368 was the first fully sequenced saquayamycin BGC, encompassing 36.7 kb with 31 predicted genes [1]. Heterologous expression and targeted gene inactivation confirmed its responsibility for both saquayamycin Z and galtamycin B production, revealing shared biosynthetic origins for these structurally distinct angucyclines. In Streptomyces sp. KY40-1, a comparative genomics approach identified the sqn cluster through BLAST analysis against the Sch 47554/Sch 47555 BGC of Streptomyces sp. SCC 2136 [5]. Functional annotation pipelines (e.g., Funannotate) systematically decode cluster functions: PROKKA automates initial ORF calling; Pfam and InterProScan domain analyses identify conserved protein motifs; antiSMASH predicts secondary metabolite signatures; and Eggnog-mapper assigns Gene Ontology terms and clusters of orthologous groups (COGs) [3]. These analyses revealed core components:

  • Minimal PKS genes (ksα, ksβ, acp)
  • Ketoreductase (kr) for first-ring reduction
  • Aromatases/cyclases (cyc) for ring rearrangement
  • Sugar biosynthesis genes (ndp-sugar epimerases, dehydratases)
  • Glycosyltransferases (gt)
  • Regulators (reg)

Disruption of specific GT genes within these clusters generated novel saquayamycin derivatives with truncated sugar chains, directly linking gene function to structural variations. The lan cluster from landomycin-producing Streptomyces cyanogenus provides a comparative model, containing 32 ORFs including specialized sugar modification enzymes like NDP-hexose 3,5-epimerases and 4-ketoreductases [7]. Such comprehensive annotations enable targeted genetic manipulations to rationally redesign saquayamycin structures.

Table 3: Functional Annotation of Key Genes in Saquayamycin Biosynthetic Clusters

Gene CategoryRepresentative GenesProtein FunctionExperimental Validation Approach
Minimal PKSsaqA-C (KSα, KSβ, ACP)Decaketide chain assemblyHeterologous expression
Tailoring EnzymessaqF, saqM (Cyclases)Ring cyclization/aromatizationGene knockout → pathway intermediates
Sugar BiosynthesislanQ, lanR (Dehydratases)Deoxysugar synthesisIn vitro enzymatic assays
GlycosyltransferasessaqGT1-5Sugar attachmentGene inactivation → novel glycosides
Regulation/TransportsaqR, saqTCluster regulation/exportOverexpression → enhanced production

Comparative Analysis of Saquayamycin vs. Urdamycin/Landomycin Biosynthesis

Saquayamycins, urdamycins, and landomycins share the aquayamycin aglycone but diverge in their glycosylation patterns and post-PKS modifications, reflecting evolutionary adaptations in their respective biosynthetic pathways. The fundamental divergence lies in sugar attachment sites: saquayamycins feature glycosylation at C-3 and C-9 positions, whereas urdamycins are modified at C-9 and C-12b, and landomycins predominantly at C-8 [4] [7]. This regiochemical divergence stems from GT specificity determinants encoded within their BGCs. For instance, the landomycin lanGT1-4 genes orchestrate assembly of an extended hexasaccharide chain – the largest among angucyclines – contrasting with saquayamycin Z's tetra/pentasaccharide chains [7]. Angucycline oxidoreductases also demonstrate pathway-specific behaviors: while saquayamycin and urdamycin pathways maintain the C-12b carbonyl, landomycin producers employ Baeyer-Villiger monooxygenases that incorporate oxygen atoms from molecular atmosphere at C-7 and C-12 positions [7]. Shared biosynthetic logic exists in early stages: all three pathways utilize homologous type II minimal PKS systems (KSα/KSβ/ACP) to generate the decaketide backbone. However, ketoreductase specificity varies significantly; DpsE reduces decaketides exclusively, whereas JadE and ActIII reduce both octa- and decaketides [2]. The genetic organization of BGCs reveals further distinctions: the urdamycin urd cluster contains multiple cytochrome P450 genes absent in saq, explaining its more extensive oxidative tailoring. Understanding these convergent and divergent evolutionary strategies provides a foundation for engineering hybrid angucycline pathways that combine favorable traits from different producers.

Table 4: Comparative Analysis of Angucycline Glycosylation Patterns

Structural FeatureSaquayamycinsUrdamycinsLandomycins
Core AglyconeAquayamycinAquayamycinLandomycinone
Primary Glycosylation SitesC-3, C-9C-9, C-12bC-8
Characteristic SugarsL-rhodinose, L-aculose, rednoseD-olivose, L-rhodinoseOlivose, rhodinose, 2-deoxyfucose
Maximum Chain LengthPentasaccharide (Z)Trisaccharide (A)Hexasaccharide (A)
C-Glycosidic Bond PositionC-9 (D-olivose)C-9 (D-olivose)None
Aminosugar IncorporationRednose (H,I)NoneAngolosamine

Properties

CAS Number

99260-65-8

Product Name

Saquayamycin

IUPAC Name

4a,8,12b-trihydroxy-9-[4-hydroxy-6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]-3-methyl-3-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

Molecular Formula

C43H48O16

Molecular Weight

820.8 g/mol

InChI

InChI=1S/C43H48O16/c1-19-26(44)8-11-32(54-19)57-29-10-13-34(56-21(29)3)59-41(5)17-31(47)43(52)36-25(14-15-42(43,51)18-41)38(49)35-24(39(36)50)7-6-23(37(35)48)30-16-28(46)40(22(4)53-30)58-33-12-9-27(45)20(2)55-33/h6-9,11-12,14-15,19-22,28-30,32-34,40,46,48,51-52H,10,13,16-18H2,1-5H3

InChI Key

PSCPFFPJZFSAMI-LDNAYASQSA-N

SMILES

CC1C(CCC(O1)OC2(CC(=O)C3(C4=C(C=CC3(C2)O)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC(C(C(O6)C)OC7C=CC(=O)C(O7)C)O)O)C)OC8C=CC(=O)C(O8)C

Solubility

Soluble in DMSO

Synonyms

Saquayamycin; Saquayamycin A;

Canonical SMILES

CC1C(CCC(O1)OC2(CC(=O)C3(C4=C(C=CC3(C2)O)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC(C(C(O6)C)OC7C=CC(=O)C(O7)C)O)O)C)OC8C=CC(=O)C(O8)C

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